molecular formula C10H22N2O2 B14185291 (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol CAS No. 838847-23-7

(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol

Cat. No.: B14185291
CAS No.: 838847-23-7
M. Wt: 202.29 g/mol
InChI Key: QOQDPKUFRNVBOG-VHSXEESVSA-N
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Description

(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol is a chiral piperidine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Functional Group Introduction: Introduction of the aminomethyl group and the methoxypropyl group can be achieved through various organic reactions, such as nucleophilic substitution and reductive amination.

    Chiral Resolution: The stereochemistry (3S,4S) can be achieved through chiral resolution techniques or by using chiral catalysts during the synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the aminomethyl group.

    Substitution: The methoxypropyl group may be involved in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use in asymmetric synthesis as a chiral auxiliary or catalyst.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science:

Mechanism of Action

The mechanism of action of (3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(aminomethyl)piperidin-3-ol: Lacks the methoxypropyl group.

    (3S,4S)-4-(aminomethyl)-1-(2-methoxyethyl)piperidin-3-ol: Similar structure with a different alkyl chain length.

Uniqueness

    Structural Features: The presence of both the aminomethyl and methoxypropyl groups in a specific stereochemistry.

    Biological Activity: Potentially unique interactions with biological targets due to its specific structure.

Properties

CAS No.

838847-23-7

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

(3S,4S)-4-(aminomethyl)-1-(3-methoxypropyl)piperidin-3-ol

InChI

InChI=1S/C10H22N2O2/c1-14-6-2-4-12-5-3-9(7-11)10(13)8-12/h9-10,13H,2-8,11H2,1H3/t9-,10+/m0/s1

InChI Key

QOQDPKUFRNVBOG-VHSXEESVSA-N

Isomeric SMILES

COCCCN1CC[C@H]([C@@H](C1)O)CN

Canonical SMILES

COCCCN1CCC(C(C1)O)CN

Origin of Product

United States

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